molecular formula C6H10N2O3 B8652975 Ethyl 2-carbamoylaziridine-1-carboxylate

Ethyl 2-carbamoylaziridine-1-carboxylate

Cat. No. B8652975
M. Wt: 158.16 g/mol
InChI Key: KOUFWARDDJWPNI-UHFFFAOYSA-N
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Patent
US04376731

Procedure details

To 4.67 g. (0.025 mole) diethyl 1,2-aziridine-dicarboxylate in 30 ml. ethanol there is added the equimolar amount of gaseous ammonia dissolved in ethanol and the reaction mixture then left to stand overnight in a refrigerator. The reaction mixture is subsequently evaporated and the desired ethyl 2-carbamoyl-1-aziridine-carboxylate isolated by column chromatography (200 g. silica gel: elution agent acetone/toluene 1:1 v/v). There is obtained 1.4 g. (about 32% of theory) of the ester; m.p. 125°-128° C.
Name
diethyl 1,2-aziridine-dicarboxylate
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:3][CH:2]1[C:4](OCC)=[O:5].[NH3:14]>C(O)C>[C:4]([CH:2]1[CH2:3][N:1]1[C:9]([O:11][CH2:12][CH3:13])=[O:10])(=[O:5])[NH2:14]

Inputs

Step One
Name
diethyl 1,2-aziridine-dicarboxylate
Quantity
0.025 mol
Type
reactant
Smiles
N1(C(C1)C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction mixture then left
CUSTOM
Type
CUSTOM
Details
The reaction mixture is subsequently evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C1N(C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.